molecular formula C6H10ClN3O B13463109 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B13463109
M. Wt: 175.61 g/mol
InChI Key: WYIRJLFHIZLVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring and an oxadiazole moiety.

Preparation Methods

The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted hydroxy benzophenones with chloro ethyl acetate in the presence of anhydrous potassium carbonate, followed by refluxing in dry acetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols.

Scientific Research Applications

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride can be compared with other oxadiazole-containing compounds such as:

The uniqueness of this compound lies in its combination of a cyclopropane ring and an oxadiazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-4-8-5(9-10-4)6(7)2-3-6;/h2-3,7H2,1H3;1H

InChI Key

WYIRJLFHIZLVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2(CC2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.